Cas no 2138082-50-3 (5-Amino-2-ethylcyclohexane-1-carboxylic acid)

5-Amino-2-ethylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, enabling the production of chiral compounds or peptidomimetics. The ethyl substituent enhances steric and electronic properties, influencing reactivity and selectivity in chemical transformations. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its rigid cyclohexane backbone and bifunctional nature. High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling and storage are recommended to maintain stability.
5-Amino-2-ethylcyclohexane-1-carboxylic acid structure
2138082-50-3 structure
Product name:5-Amino-2-ethylcyclohexane-1-carboxylic acid
CAS No:2138082-50-3
MF:C9H17NO2
MW:171.23678278923
CID:6350426
PubChem ID:19775840

5-Amino-2-ethylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-amino-2-ethylcyclohexane-1-carboxylic acid
    • EN300-1157934
    • SCHEMBL9470530
    • 2138082-50-3
    • 5-Amino-2-ethylcyclohexane-1-carboxylic acid
    • Inchi: 1S/C9H17NO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)
    • InChI Key: HZGYQQDKBXSJBY-UHFFFAOYSA-N
    • SMILES: OC(C1CC(CCC1CC)N)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3Ų

5-Amino-2-ethylcyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1157934-1.0g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
1g
$1157.0 2023-06-09
Enamine
EN300-1157934-2.5g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
2.5g
$2268.0 2023-06-09
Enamine
EN300-1157934-5.0g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
5g
$3355.0 2023-06-09
Enamine
EN300-1157934-0.5g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
0.5g
$1111.0 2023-06-09
Enamine
EN300-1157934-10.0g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
10g
$4974.0 2023-06-09
Enamine
EN300-1157934-0.25g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
0.25g
$1065.0 2023-06-09
Enamine
EN300-1157934-0.05g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
0.05g
$972.0 2023-06-09
Enamine
EN300-1157934-0.1g
5-amino-2-ethylcyclohexane-1-carboxylic acid
2138082-50-3
0.1g
$1019.0 2023-06-09

Additional information on 5-Amino-2-ethylcyclohexane-1-carboxylic acid

Introduction to 5-Amino-2-ethylcyclohexane-1-carboxylic acid (CAS No. 2138082-50-3) and Its Emerging Applications in Chemical Biology

5-Amino-2-ethylcyclohexane-1-carboxylic acid, identified by the chemical identifier CAS No. 2138082-50-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This cyclic amino acid derivative possesses a unique structural framework that makes it a valuable scaffold for the development of novel bioactive molecules. The presence of both an amino group and a carboxylic acid moiety, coupled with an ethyl-substituted cyclohexane ring, endows this compound with diverse functional possibilities, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The structural motif of 5-Amino-2-ethylcyclohexane-1-carboxylic acid is reminiscent of natural amino acids, yet its non-proteinogenic nature allows for greater chemical modification and derivatization. This flexibility is particularly advantageous in medicinal chemistry, where subtle structural modifications can significantly influence biological activity. The cyclohexane ring provides a rigid backbone that can mimic the conformational preferences of biologically relevant targets, while the amino and carboxylic groups serve as reactive sites for further functionalization.

In recent years, there has been growing interest in the development of peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks, such as susceptibility to proteolytic degradation. 5-Amino-2-ethylcyclohexane-1-carboxylic acid has emerged as a key building block in this endeavor. Its structural features make it an excellent candidate for designing peptidomimetic analogs that can bind to target proteins with high affinity and selectivity. For instance, derivatives of this compound have been explored as inhibitors of proteases and kinases, which are critical targets in oncology and inflammatory diseases.

One of the most compelling aspects of 5-Amino-2-ethylcyclohexane-1-carboxylic acid is its potential in modulating G-protein coupled receptors (GPCRs), a vast family of membrane receptors involved in numerous physiological processes. The cyclohexyl moiety can interact favorably with hydrophobic pockets within GPCRs, while the amino and carboxylic groups can form hydrogen bonds with polar residues in the binding site. This dual interaction profile has been exploited to design novel ligands that exhibit potent activity against GPCR-mediated disorders, including pain, addiction, and cardiovascular diseases.

Recent advancements in computational chemistry have further enhanced the utility of 5-Amino-2-ethylcyclohexane-1-carboxylic acid as a pharmacophore. Machine learning models have been trained to predict the binding affinity of various derivatives to target proteins, enabling rapid virtual screening and optimization. This approach has accelerated the discovery process, allowing researchers to identify lead compounds with improved potency and selectivity more efficiently than traditional methods alone.

The synthesis of 5-Amino-2-ethylcyclohexane-1-carboxylic acid has also seen significant progress, thanks to innovative synthetic strategies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the construction of complex derivatives with high enantioselectivity. These advances have not only expanded the chemical space available for drug discovery but also improved the scalability of production processes.

In clinical settings, derivatives of 5-Amino-2-ethylcyclohexane-1-carboxylic acid are being evaluated for their therapeutic potential in various diseases. For example, studies have shown that certain analogs exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, preclinical trials are underway to assess their efficacy in treating neurodegenerative disorders, where modulation of GPCRs and protease activity is believed to play a crucial role.

The versatility of 5-Amino-2-ethylcyclohexane-1-carboxylic acid extends beyond drug development; it also finds applications in materials science and biotechnology. Its ability to form stable complexes with other biomolecules has made it useful in designing molecular probes for diagnostic purposes. Furthermore, its structural features have been leveraged to develop novel polymers with tailored mechanical properties.

Looking ahead, the future prospects for 5-Amino-2-ethylcyclohexane-1-carboxylic acid are promising. Ongoing research aims to uncover new biological activities and optimize synthetic routes for its derivatives. Collaborative efforts between academia and industry are expected to yield innovative applications that will further solidify its importance in chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd